5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
Propriétés
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRJQSSOOGJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678442 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-56-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Acylation with Trichloroacetyl Chloride
The starting material, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, undergoes Friedel-Crafts acylation using trichloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid.
Reaction Conditions:
-
Solvent : Dichloromethane (DCM)
-
Temperature : ≤10°C during reagent addition, followed by 30°C for 3 hours
-
Molar Ratios :
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine : AlCl₃ : Trichloroacetyl chloride = 1 : 3 : 3
-
Outcome:
The product, 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine, is isolated via filtration and solvent evaporation.
Step 2: Alkaline Hydrolysis
The acylated intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid.
Reaction Conditions:
Optimization Notes:
Comparative Analysis of Synthetic Parameters
The table below summarizes critical parameters for the acylation-hydrolysis method:
| Parameter | Step 1 (Acylation) | Step 2 (Hydrolysis) |
|---|---|---|
| Reagents | AlCl₃, Trichloroacetyl chloride | NaOH, HCl |
| Solvent | Dichloromethane | Water |
| Temperature Range | 10°C → 30°C | 0–30°C |
| Reaction Time | 3 hours | 2 hours |
| Yield | 89% (Intermediate) | 75% (Final) |
| Purification | Filtration, solvent removal | Acid precipitation |
Data derived from patent CN110041328A.
Mechanistic Insights
Acylation Mechanism
The Lewis acid (AlCl₃) coordinates to trichloroacetyl chloride, generating a highly electrophilic acylium ion. Electrophilic substitution occurs at the electron-rich position 3 of the pyrrolopyridine ring, facilitated by the fluorine atom’s electron-withdrawing effect.
Hydrolysis Mechanism
Under alkaline conditions, the trichloroacetyl group undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate. Subsequent collapse releases chloroform and yields the carboxylic acid.
Scalability and Industrial Relevance
The described method is industrially viable due to:
-
Minimal Purification Needs : No column chromatography required.
-
Solvent Recovery : Dichloromethane can be recycled via distillation.
-
High Atom Economy : Trichloroacetyl chloride serves as both acylating agent and chlorine source.
Alternative Methodologies
While the acylation-hydrolysis route dominates literature, other approaches include:
Direct Carboxylation
-
Reagents : CO₂ gas under high pressure with transition-metal catalysts.
-
Limitations : Lower yields (∼40%) and specialized equipment requirements.
Oxidative Functionalization
-
Reagents : KMnO₄ or RuO₄ to oxidize methyl or hydroxymethyl precursors.
-
Challenges : Over-oxidation risks and poor selectivity.
Critical Challenges and Solutions
Analyse Des Réactions Chimiques
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Scientific Research Applications
The compound has been studied for its diverse applications:
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the disruption of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial for tumor growth and survival .
- Mechanism of Action : The compound binds to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation. This inhibition leads to reduced activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, both of which are often upregulated in cancerous cells .
2. Biochemical Research
- Enzyme Interaction Studies : The compound is utilized to study interactions with various enzymes, particularly those involved in cellular signaling pathways. Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .
- Drug Development : Given its potency against cancer cell lines, this compound is being investigated as a potential lead compound for new anticancer therapies. Its structural features make it a candidate for modifications that could enhance its efficacy or reduce side effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Breast Cancer Cell Lines | Evaluate effect on cell viability | Significant reduction in viability at concentrations above 5 µM; increased apoptosis markers such as cleaved caspase-3. |
| In Vivo Tumor Models | Assess therapeutic efficacy | Treatment resulted in a 40% reduction in tumor size compared to controls. |
Comparative Analysis with Related Compounds
The structural similarities between this compound and other pyrrolopyridine derivatives suggest potential for cross-applications in research:
| Compound | Key Features | Applications |
|---|---|---|
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | Inhibits FGFRs; anticancer properties | Cancer research; enzyme studies |
| Indole Derivatives | Similar fused ring system | Anticancer; biochemical assays |
| 7-Azaindole-3-carboxaldehyde | Unique substitution patterns | Targeted drug development |
Mécanisme D'action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells and reduce their ability to migrate and invade other tissues .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The compound’s structural analogs differ in substituent type (halogen, methoxy), position, and functional groups. Below is a detailed comparison:
Substituent Type and Position
Key Analogs :
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1190322-26-9) Molecular weight: 241.04 g/mol (vs. 180.14 for fluoro analog).
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1246088-38-9)
- Dual halogenation (Cl and F) enhances electron-withdrawing effects, possibly increasing the carboxylic acid’s acidity .
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1228666-41-8)
- Fluorine at position 4 instead of 5 modifies electronic distribution, affecting dipole moments and hydrogen-bonding interactions .
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1246088-58-3)
- Iodine’s bulkiness and polarizability may hinder solubility but enhance reactivity in cross-coupling reactions .
Activité Biologique
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS No. 1246088-56-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolopyridine core, which is known for its versatility in medicinal chemistry. The molecular formula is , with a molecular weight of 180.14 g/mol. This article explores the biological activity of this compound based on various research findings.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For example, modifications in the structure have shown significant improvements in activity against parasites. The incorporation of specific substituents has been linked to enhanced potency and metabolic stability.
Case Study: Structure-Activity Relationship (SAR)
In a study examining the SAR of pyrrolopyridine derivatives, it was found that certain modifications led to a notable increase in antiparasitic activity. For instance:
| Compound | EC50 (μM) | Modification |
|---|---|---|
| Base Compound | 0.395 | Original structure |
| Modified Compound A | 0.010 | Addition of methoxy group |
| Modified Compound B | 0.577 | Unsubstituted variant |
The results indicate that strategic modifications can significantly enhance biological activity while maintaining low cytotoxicity against human HepG2 cells .
Cytotoxicity and Metabolic Stability
The metabolic stability of this compound has also been assessed through various studies. The compound's interaction with human liver microsomes showed promising results regarding its metabolic profile.
Metabolic Stability Data
| Parameter | Value |
|---|---|
| Human CL int (μL/min/mg) | 42 |
| Rat CL int (μL/min/10^6 cells) | 36 |
These values suggest that the compound has moderate metabolic stability, which is crucial for its development as a therapeutic agent .
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that the compound may interact with specific biological targets, potentially inhibiting key enzymes involved in parasitic metabolism.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is helpful to compare it with other similar compounds in terms of potency and activity.
| Compound Name | Structure | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | Structure | 0.395 | Base compound |
| Compound A | Structure | 0.010 | Enhanced activity with methoxy group |
| Compound B | Structure | 0.577 | Decreased activity without substitutions |
This table illustrates how modifications can lead to substantial changes in biological activity.
Q & A
Q. What are the common synthetic routes for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives?
Methodological Answer: Synthesis typically involves cyclization reactions or condensation processes. For example, fluorinated pyrrolopyridine derivatives can be prepared via coupling reactions using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in anhydrous DMF. A representative procedure includes reacting intermediates (e.g., methyl esters) with activated coupling agents, followed by purification via silica gel chromatography . Key steps include:
- Acid activation : Use of CDMT/NMM for carboxylate activation.
- Coupling : Reaction with amino esters or other nucleophiles.
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients).
Q. How is the structural characterization of fluorinated pyrrolopyridine derivatives performed?
Methodological Answer: Characterization relies on:
- 1H/13C NMR : To confirm substituent positions and fluorine integration. For example, aromatic protons in pyrrolopyridine cores typically resonate at δ 7.5–8.5 ppm, while fluorine atoms induce deshielding effects .
- Mass Spectrometry (ESI-MS) : To verify molecular ions (e.g., [M+1]⁺ peaks) and assess purity.
- HPLC : For quantifying purity (>95% is standard in pharmacological studies) .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer: These derivatives exhibit antitumor, antiviral, and antimycobacterial activities. For example:
- Antitumor activity : Assessed via in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines using MTT assays) .
- Enzyme inhibition : Fluorine enhances binding to targets like kinases or dihydrofolate reductase (DHFR) through hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in fluorinated pyrrolopyridine synthesis?
Methodological Answer: Optimization strategies include:
- Solvent selection : Anhydrous DMF or THF minimizes side reactions.
- Catalyst screening : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups) .
- Temperature control : Reactions often proceed at 0–25°C to avoid decomposition .
- Computational modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies are critical:
- Fluorine placement : Fluorine at position 5 enhances metabolic stability and target binding via electronegativity and steric effects .
- Side-chain variations : Propyl or ethyl linkers (vs. methyl) improve solubility and pharmacokinetics (e.g., logP values) .
- In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
Q. What computational tools are recommended for designing fluorinated pyrrolopyridine derivatives?
Methodological Answer: Integrated computational workflows:
Q. How can advanced separation techniques improve purity in large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
